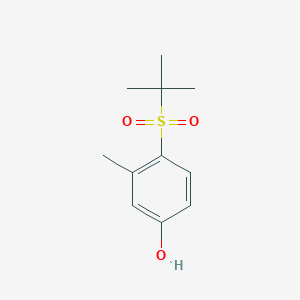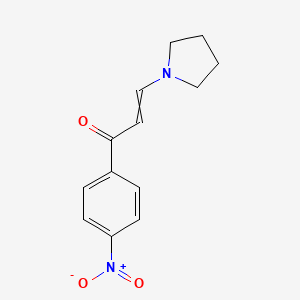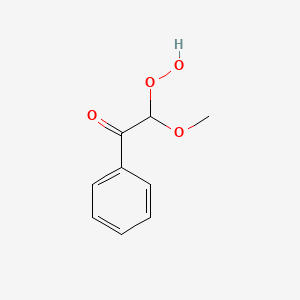
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxy-dihydronaphthalenyl group, and a sulfanyl-propanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Hydroxy-Dihydronaphthalenyl Group: This step involves the reduction of a naphthalene derivative to introduce the hydroxy group.
Formation of the Sulfanyl-Propanoic Acid Moiety: This can be synthesized by reacting a thiol with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy and sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxy-dihydronaphthalenyl group.
(2R)-2-Acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.
Uniqueness
The unique combination of functional groups in (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid provides it with distinct chemical and biological properties
Properties
CAS No. |
92343-86-7 |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1 |
InChI Key |
UPBOCTGEVBXZNT-SMEJFCCLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1C=CC2=CC=CC=C2[C@H]1O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
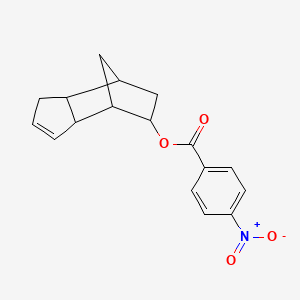
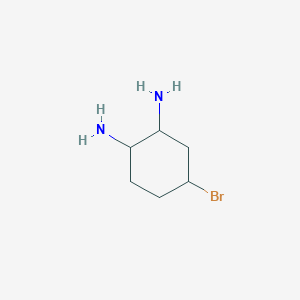

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
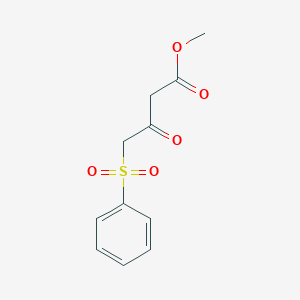

![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)


